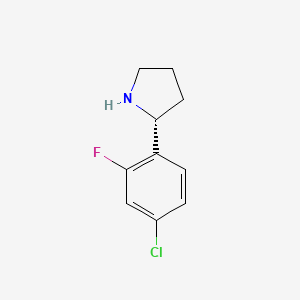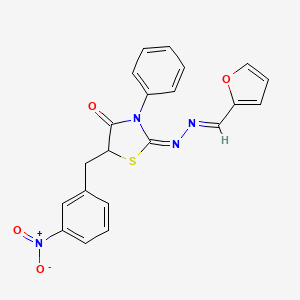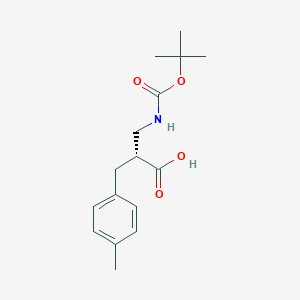![molecular formula C10H7Br2N3O2 B12989597 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic Acid CAS No. 886499-10-1](/img/structure/B12989597.png)
2-[(6,8-dibromoquinazolin-4-yl)amino]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid is a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of bromine atoms at the 6 and 8 positions of the quinazoline ring, and an amino group attached to an acetic acid moiety. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) in a chloroform-carbon tetrachloride mixture to achieve bromination at the 6 and 8 positions of the quinazoline ring . The resulting dibromoquinazoline is then reacted with an appropriate amino acid derivative under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 6 and 8 positions can be substituted with other functional groups using reagents such as arylboronic acids in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives with altered biological activities.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination of the quinazoline ring.
Arylboronic Acids: Used in Suzuki-Miyaura cross-coupling reactions for substitution of bromine atoms.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit kinases or other signaling molecules, thereby disrupting cellular pathways that contribute to disease progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones: These compounds share a similar quinazoline core structure but differ in the substitution pattern and functional groups.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Another quinazoline derivative with bromine substitution, known for its biological activities.
Uniqueness
2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid is unique due to its specific substitution pattern and the presence of the aminoacetic acid moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
886499-10-1 |
|---|---|
Formule moléculaire |
C10H7Br2N3O2 |
Poids moléculaire |
360.99 g/mol |
Nom IUPAC |
2-[(6,8-dibromoquinazolin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C10H7Br2N3O2/c11-5-1-6-9(7(12)2-5)14-4-15-10(6)13-3-8(16)17/h1-2,4H,3H2,(H,16,17)(H,13,14,15) |
Clé InChI |
VXSPAJOJOCAXKP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=NC=N2)NCC(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


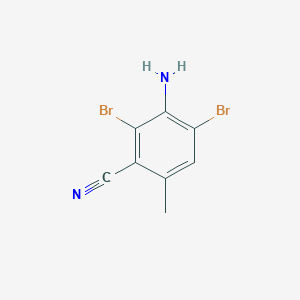
![5,7-Dichloro-N-(3,4-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12989525.png)

![2-(Piperidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12989533.png)
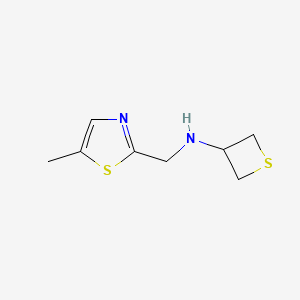
![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylic acid](/img/structure/B12989551.png)
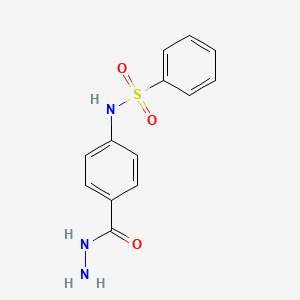
![2-(1-((R)-2-(((1S,4S)-4-hydroxycyclohexyl)oxy)-2-(2-methoxyphenyl)ethyl)-5-methyl-6-(oxazol-2-yl)-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)-2-methylpropanoic acid](/img/structure/B12989567.png)

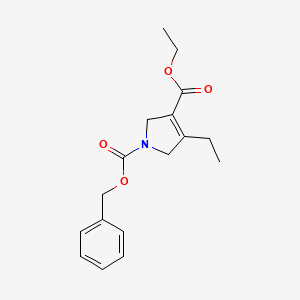
![6-Amino-4-azaspiro[2.4]heptan-5-one](/img/structure/B12989578.png)
